molecular formula C9H21NO3 B2882491 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol CAS No. 1248098-50-1

4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol

Cat. No.: B2882491
CAS No.: 1248098-50-1
M. Wt: 191.271
InChI Key: DNVLIACSFNYSEG-UHFFFAOYSA-N
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Description

4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol, with the CAS number 1248098-50-1, is an amino alcohol compound of interest for chemical and pharmaceutical research. This substance, with a molecular formula of C9H21NO3 and a molecular weight of 191.27 g/mol, features a linear structure incorporating a butanol group linked to a polyether-containing amine moiety, as denoted by its SMILES notation COCCOCCNCCCCO . With a high purity of 98%, it is suitable for use as a building block in organic synthesis, particularly for developing more complex molecules with specific solubility profiles due to its hydrophilic polyether chain . Researchers might employ it in the synthesis of surfactants, ligands for metal coordination, or as an intermediate in pharmaceutical development. This compound requires careful handling as it may cause skin and serious eye irritation, and may be harmful if swallowed or cause respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. As with all chemicals, it should be used only in well-ventilated areas . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

4-[2-(2-methoxyethoxy)ethylamino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO3/c1-12-8-9-13-7-5-10-4-2-3-6-11/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVLIACSFNYSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCNCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol typically involves the reaction of a corresponding amine with an aldehyde or ketone containing a hydrogen carboxyl group . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals.

    Medicine: It may serve as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Additionally, its hydroxyl group can participate in hydrogen bonding, influencing its reactivity and interactions with other compounds.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol
  • CAS Registry Number : 1379319-83-1
  • Molecular Formula: C₉H₂₁NO₃
  • Synonyms: 4-[2-(2-Methoxyethoxy)ethylamino]butan-1-ol, AKOS011123067, CS-0338310 .

Structural Features :
This compound consists of a butan-1-ol backbone with a secondary amine group at the 4-position. The amine is substituted with a 2-(2-methoxyethoxy)ethyl chain, which introduces hydrophilic ether linkages and a terminal methoxy group. This structure confers amphiphilic properties, balancing hydrophilicity (via hydroxyl and ether groups) and lipophilicity (via the alkyl chain).

Comparison with Structurally Similar Compounds

Functional Group and Backbone Analysis

The following table summarizes key structural differences and similarities:

Compound Name Backbone Functional Groups Key Substituents Potential Applications Reference
This compound Butan-1-ol Hydroxyl, secondary amine, ether 2-(2-Methoxyethoxy)ethyl chain Surfactants, drug delivery
4-(3,4-Bis(benzyloxy)phenyl)butan-1-ol (ATB1095) Butan-1-ol Hydroxyl, aromatic ether 3,4-Bis(benzyloxy)phenyl group Organic synthesis intermediates
Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) Butanoate ester Ester, methoxy groups 3,4-Dimethoxyphenyl group Pharmaceutical intermediates
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Ethanol Hydroxyl, ether, bulky alkyl 4-(1,1,3,3-Tetramethylbutyl)phenoxy group Industrial surfactants
1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1,2-diphenylbutan-1-ol Butan-1-ol Hydroxyl, tertiary amine, aromatic rings Dimethylaminoethoxy, diphenyl groups Tamoxifen precursor (pharma)

Key Observations :

Backbone Diversity: The primary compound and ATB1095 share a butan-1-ol backbone, whereas D1 and the tamoxifen precursor () incorporate ester or diphenyl modifications. The ethanol-based compound () has a shorter backbone but includes a bulky alkylphenoxy group.

Functional Group Impact: Hydrophilicity: The methoxyethoxyethyl chain in the primary compound enhances water solubility compared to ATB1095’s benzyloxy groups or D1’s ester . Basicity: The dimethylamino group in the tamoxifen precursor () confers higher basicity than the secondary amine in the primary compound, affecting protonation and receptor binding.

Reactivity Trends :

  • The hydroxyl group in the primary compound and ATB1095 enables esterification or oxidation.
  • The ester in D1 is prone to hydrolysis under acidic or basic conditions, unlike the stable ether linkages in the primary compound .

Biological Activity

4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol, also known by its CAS number 1248098-50-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H21NO3
  • Molecular Weight : 191.27 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : COCCOCCNCCCCO

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's unique methoxyethoxyethyl group may influence its solubility and permeability, enhancing its ability to interact with biological membranes and cellular components.

1. Antidiabetic Potential

Research has indicated that compounds similar to this compound may exhibit antidiabetic properties. For instance, studies on related compounds have shown their ability to modulate glucose metabolism and improve insulin sensitivity . The exact antidiabetic mechanisms of this compound warrant further investigation.

2. Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. Compounds with similar structures have been shown to inhibit oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Study on Antidiabetic Agents (2024) Evaluated the efficacy of several compounds in improving insulin sensitivity.Suggests potential for this compound in diabetes management.
Neuroprotection Research (2020) Investigated the impact of similar compounds on neuronal health.Indicates potential neuroprotective effects worth exploring further.
Anticancer Activity Analysis (2020) Assessed various derivatives for anticancer properties across multiple cell lines.Supports the hypothesis that structural analogs may lead to effective cancer therapies.

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other compounds in its class:

CompoundStructureBiological Activity
4-(Benzyl(2-methoxyethyl)amino)butan-1-olSimilar amine structure without methoxy groupModerate neuroprotective effects
4-(Benzyl(2-(2-ethoxyethoxy)ethyl)amino)butan-1-olDifferent ethyl ether groupAntidiabetic properties observed

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